N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-6-7-12(17-16(20)14-4-3-9-21-14)10-13(11)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWMNNZACUUXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by functionalization to introduce the furan and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific methods can vary depending on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Furan-2-Carboxamide Cores
The furan-2-carboxamide scaffold is a common pharmacophore in medicinal and agrochemical research. Key analogues include:
2.1.1. N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide
- Structural Differences : The phenyl ring is substituted with a piperazine sulfonyl group linked via an oxoethoxy chain.
- Significance : Demonstrates how substituent polarity and size influence target selectivity.
2.1.2. 5-Bromo-N-(3-methyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)furan-2-carboxamide
- Structural Differences : Features a bromine atom on the furan ring and a spirocyclic amine on the phenyl group.
- Biological Activity : Acts as a JNK1/JNK3 kinase inhibitor, highlighting the impact of halogenation (enhanced lipophilicity) and spirocyclic substituents (conformational rigidity) on kinase binding .
2.1.3. N-(3-Cyano-6-phenyl-4-(3-(pyrrolidin-1-yl)phenyl)pyridin-2-yl)-N-methylfuran-2-carboxamide
- Structural Differences: Incorporates a pyridine ring with cyano and pyrrolidine groups, along with N-methylation of the carboxamide.
- Biological Activity : A KISS1R antagonist for triple-negative breast cancer, underscoring the role of aromatic heterocycles (pyridine) in receptor antagonism .
Analogues with Dihydropyridine and Thienopyridine Scaffolds
Compounds such as AZ331 and AZ257 () share a dihydropyridine core with furyl substituents but differ in their sulfur-containing side chains. These molecules are structurally distinct but illustrate the versatility of furan moieties in modulating calcium channel activity or redox properties .
Insecticidal Furan-2-Carboxamide Derivatives
Compounds like N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2) and N-[(2-benzoyl-hydrazinyl)carbonothioyl]furan-2-carboxamide (a3) () feature hydrazine-based side chains. These derivatives exhibit insect growth-regulatory activity, suggesting that electron-withdrawing groups (e.g., cyanoacetyl) enhance pesticidal efficacy compared to the original compound’s pyrrolidinone group .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Research Findings and Implications
- Pyrrolidinone vs. Piperazine Sulfonyl: The original compound’s pyrrolidinone group likely engages in hydrogen bonding with viral targets, whereas the piperazine sulfonyl analogue’s bulkier structure may hinder deep binding pocket penetration .
- Halogenation Effects : Bromine substitution on the furan ring () increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted kinase inhibitors.
- Agrochemical vs. Pharmaceutical Design : Hydrazine derivatives () prioritize electron-deficient groups for pesticidal activity, while pharmaceutical analogues () balance polarity and rigidity for target specificity.
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
This structure features a furan ring and a pyrrolidine moiety, contributing to its unique biological activity.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit various cancer cell lines by targeting specific enzymes and pathways involved in tumor growth. The mechanism often involves:
- Inhibition of Telomerase : Compounds similar to this compound have demonstrated the ability to inhibit telomerase activity, crucial for cancer cell proliferation .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that derivatives can inhibit lipoxygenases (LOXs), which are implicated in inflammatory processes. For example:
| Compound | Inhibition Activity | Reference |
|---|---|---|
| This compound | Moderate LOX inhibitor | |
| Moracin C | Potent LOX inhibitor |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may bind to enzymes such as LOXs and telomerase, altering their activity and influencing metabolic pathways.
- Cell Proliferation Inhibition : By targeting growth factors and signaling pathways, it can impede cancer cell proliferation.
Case Studies and Research Findings
Several studies have evaluated the biological efficacy of compounds related to this compound:
- Antitumor Efficacy : A study demonstrated that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against gastric cancer cells, suggesting strong anticancer potential .
- Inflammation Models : In vivo studies showed that compounds with similar structures significantly reduced markers of inflammation in animal models, supporting their therapeutic use in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
